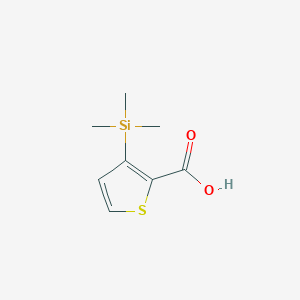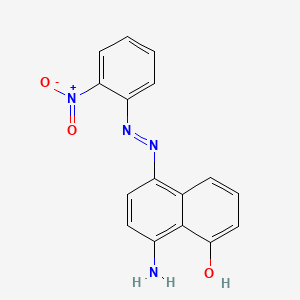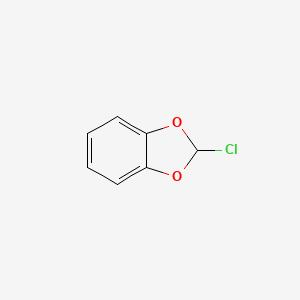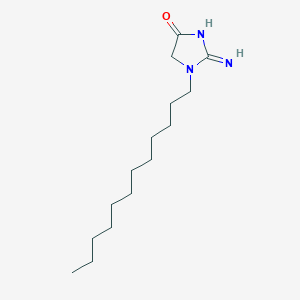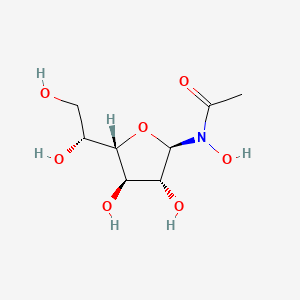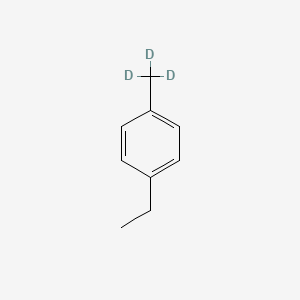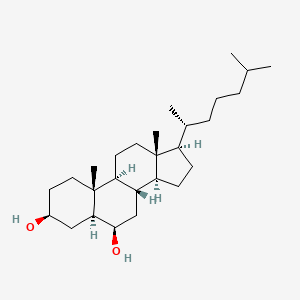
Cholestane-3,6-diol, (3beta,5alpha,6beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 5 is a versatile chemical compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Compound 5 can be achieved through several methods. One common approach involves the reaction of β-ketonitriles, malononitrile, or alkylidenemalononitriles with hydrazines . These reactions typically occur under mild conditions and yield high-purity products. Another method involves the reduction of water under pressure and at elevated temperatures by carbon (usually coke), methane, or higher-molecular-weight hydrocarbons .
Industrial Production Methods
In industrial settings, Compound 5 is often produced through large-scale chemical reactions involving the oxidation of primary alcohols or the ozonization of alkenes . These methods are optimized for high yield and cost-effectiveness, ensuring a steady supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Compound 5 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of Compound 5 include dimethyl sulfoxide, lead tetraethanoate, and sodium periodate . These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of Compound 5 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce simpler hydrocarbons .
Applications De Recherche Scientifique
Compound 5 has a wide range of scientific research applications, including:
Biology: It is used in the study of biological processes and as a tool for probing cellular mechanisms.
Medicine: It has potential therapeutic applications, including as an antimicrobial or antitumor agent.
Industry: It is used in the production of materials such as polyurethanes and flame retardants.
Mécanisme D'action
The mechanism of action of Compound 5 involves its interaction with specific molecular targets and pathways. For example, it may act as a keratolytic agent, breaking down keratin in the skin, or as an antibacterial agent, disrupting bacterial cell walls . The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparaison Avec Des Composés Similaires
Compound 5 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include various β-ketonitriles, malononitriles, and alkylidenemalononitriles . What sets Compound 5 apart is its unique reactivity and versatility, making it suitable for a wide range of applications. Tools like ChemMine can be used to analyze and compare the structural similarities and physicochemical properties of these compounds .
Propriétés
Numéro CAS |
570-85-4 |
|---|---|
Formule moléculaire |
C27H48O2 |
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
Clé InChI |
PMWTYEQRXYIMND-DTLXENBRSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


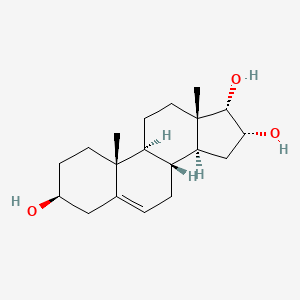
![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
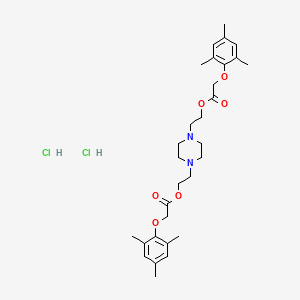
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid](/img/structure/B13787514.png)
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
